CP-471474

Description

Properties

IUPAC Name |

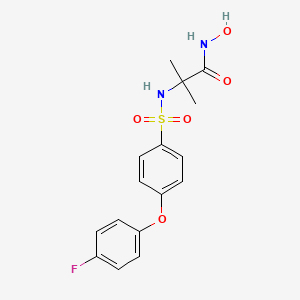

2-[[4-(4-fluorophenoxy)phenyl]sulfonylamino]-N-hydroxy-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O5S/c1-16(2,15(20)18-21)19-25(22,23)14-9-7-13(8-10-14)24-12-5-3-11(17)4-6-12/h3-10,19,21H,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCOQJYRPDUMCNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NO)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40175302 | |

| Record name | 2-(((4-(4-fluorophenoxy)phenyl)sulfonyl)amino)-N-hydroxy-2-methyl-Propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210755-45-6 | |

| Record name | CP-471474 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210755456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(((4-(4-fluorophenoxy)phenyl)sulfonyl)amino)-N-hydroxy-2-methyl-Propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[[[4-(4-Fluorophenoxy)phenyl]sulfonyl]amino]-N-hydrox y-2-methylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CP-471474 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96U47H947L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of CP-471474: A Pan-Matrix Metalloproteinase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: CP-471474 is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Dysregulation of MMP activity is implicated in a wide range of pathological processes, including cancer metastasis, arthritis, cardiovascular diseases, and chronic obstructive pulmonary disease (COPD). This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory profile, the experimental protocols used for its characterization, and its effects on downstream signaling pathways.

Core Mechanism of Action: Pan-MMP Inhibition

This compound functions as a pan-MMP inhibitor, demonstrating inhibitory activity against multiple members of the MMP family. Its primary mechanism involves binding to the active site of MMPs, thereby preventing the breakdown of ECM proteins. The inhibitory potency of this compound varies across different MMPs, with a notably high affinity for MMP-2, MMP-9, and MMP-13.

Quantitative Inhibitory Profile

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The IC50 values for this compound against a panel of MMPs are summarized in the table below.

| MMP Target | IC50 (nM) |

| MMP-1 (Collagenase-1) | 1170 |

| MMP-2 (Gelatinase-A) | 0.7 |

| MMP-3 (Stromelysin-1) | 16 |

| MMP-9 (Gelatinase-B) | 13 |

| MMP-13 (Collagenase-3) | 0.9 |

Experimental Protocols

The characterization of MMP inhibitors like this compound relies on robust in vitro and in vivo experimental models. Below are detailed methodologies for key experiments.

In Vitro MMP Inhibition Assay (Fluorogenic Substrate-Based)

This assay is a common method for determining the inhibitory potency (IC50 and Ki) of compounds against specific MMPs.

Principle: A fluorogenic peptide substrate, which is a synthetic peptide containing a cleavage site for the MMP of interest and flanked by a fluorescent reporter and a quencher molecule, is used. In its intact state, the fluorescence is quenched. Upon cleavage by the MMP, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that can be measured over time. The rate of this increase is proportional to the enzyme's activity.

Materials:

-

Recombinant human MMP enzymes (e.g., MMP-1, -2, -3, -9, -13)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

This compound (dissolved in DMSO)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Enzyme Activation: If the recombinant MMP is in a pro-enzyme form, it needs to be activated according to the manufacturer's instructions (e.g., using APMA - 4-aminophenylmercuric acetate).

-

Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

-

Assay Reaction:

-

Add a defined amount of the activated MMP enzyme to each well of the 96-well plate.

-

Add the various concentrations of this compound to the respective wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

-

Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 328 nm and emission at 393 nm).

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Plot the reaction velocity against the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Km of the substrate is known.

-

In Vivo Animal Models

This compound has been evaluated in animal models of diseases where MMPs are pathologically upregulated, such as COPD and myocardial infarction.

1. Tobacco Smoke-Induced Emphysema (COPD) in Guinea Pigs:

-

Animal Model: Male Hartley guinea pigs.

-

Induction of Emphysema: Exposure to cigarette smoke for a defined period (e.g., 3 months).

-

Treatment: this compound administered orally or via injection at a specific dose (e.g., 10 mg/kg/day). A control group receives the vehicle.

-

Endpoint Analysis:

-

Histopathology: Lungs are harvested, fixed, and sectioned. The mean linear intercept (a measure of alveolar airspace size) is determined to quantify the extent of emphysema.

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to measure inflammatory cell counts (e.g., neutrophils, macrophages) and cytokine levels.

-

Zymography: Gelatin zymography is performed on BAL fluid or lung homogenates to assess the activity of MMP-2 and MMP-9.

-

2. Myocardial Infarction in Mice:

-

Animal Model: Male C57BL/6 mice.

-

Induction of Myocardial Infarction: Surgical ligation of the left anterior descending (LAD) coronary artery.

-

Treatment: this compound is administered prior to or following LAD ligation.

-

Endpoint Analysis:

-

Echocardiography: To assess cardiac function (e.g., ejection fraction, fractional shortening) at different time points post-MI.

-

Histology: Hearts are sectioned and stained (e.g., Masson's trichrome) to measure infarct size and collagen deposition (fibrosis).

-

Immunohistochemistry: To detect the expression and localization of specific MMPs and inflammatory markers in the cardiac tissue.

-

Western Blotting/RT-PCR: To quantify the protein and mRNA levels of MMPs and signaling molecules in the heart tissue.

-

Downstream Signaling Pathways and Logical Relationships

By inhibiting MMPs, this compound can modulate various downstream signaling pathways that are influenced by MMP activity. MMPs are not only involved in ECM degradation but also in the processing of signaling molecules such as growth factors, cytokines, and their receptors.

Putative Downstream Effects of this compound

The inhibition of MMPs by this compound is expected to interfere with signaling pathways that are often hyperactivated in pathological conditions. Two key pathways are the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Caption: Putative downstream signaling effects of this compound.

Experimental Workflow for Preclinical Evaluation

The preclinical development of a pan-MMP inhibitor like this compound typically follows a structured workflow from initial screening to in vivo efficacy studies.

CP-471474: A Pan-Matrix Metalloproteinase Inhibitor Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes.[1] Dysregulation of MMP activity is implicated in a variety of diseases, including cancer, arthritis, cardiovascular disorders, and chronic obstructive pulmonary disease (COPD).[1][2][3] CP-471474 is a broad-spectrum inhibitor of MMPs, demonstrating potent inhibition against several key members of the MMP family. This technical guide provides an in-depth overview of this compound, including its chemical properties, inhibitory activity, relevant experimental protocols, and the signaling pathways it influences.

Chemical Properties and Structure

This compound is an orally active, small molecule inhibitor of matrix metalloproteinases.[4][5]

| Property | Value |

| Molecular Formula | C₁₆H₁₇FN₂O₅S |

| Molecular Weight | 368.38 g/mol |

| SMILES | CC(C)(NS(=O)(C1=CC=C(OC2=CC=C(F)C=C2)C=C1)=O)C(NO)=O |

| Appearance | White to off-white solid[5] |

In Vitro Inhibitory Activity

This compound exhibits a broad inhibitory profile against various MMPs, with particularly high potency against MMP-2 and MMP-13. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.

| Target MMP | IC₅₀ (nM) |

| MMP-1 | 1170[4][6] |

| MMP-2 | 0.7[4][6] |

| MMP-3 | 16[4][6] |

| MMP-9 | 13[4][6] |

| MMP-13 | 0.9[4][6] |

Experimental Protocols

This section details representative protocols for the evaluation of MMP inhibitors like this compound.

Determination of IC₅₀ using a Fluorogenic Substrate Assay

This protocol outlines a common method for determining the inhibitory potency of a compound against a specific MMP using a Förster Resonance Energy Transfer (FRET) substrate.

Workflow for IC₅₀ Determination:

Caption: Workflow for determining the IC₅₀ of an MMP inhibitor.

Materials:

-

Purified, active MMP enzyme

-

Fluorogenic MMP substrate (FRET-based)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of desired concentrations.

-

Dilute the active MMP enzyme to the working concentration in assay buffer.

-

Dilute the FRET substrate to the working concentration in assay buffer.

-

-

Assay:

-

To the wells of a 96-well plate, add the diluted this compound solutions. Include wells with assay buffer and DMSO as controls.

-

Add the diluted MMP enzyme solution to all wells except the blank.

-

Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the FRET substrate solution to all wells.

-

-

Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the FRET substrate.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.

-

Calculate the percentage of inhibition for each concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[7]

-

Gelatin Zymography for MMP-2 and MMP-9 Activity

Gelatin zymography is a technique used to detect the activity of gelatinases, such as MMP-2 and MMP-9, in biological samples.

Workflow for Gelatin Zymography:

Caption: Workflow for performing a gelatin zymography experiment.

Materials:

-

Protein samples (e.g., cell culture supernatant, tissue lysates)

-

Acrylamide/bis-acrylamide solution

-

Gelatin solution

-

Tris-HCl buffers

-

Sodium dodecyl sulfate (B86663) (SDS)

-

Ammonium persulfate (APS)

-

TEMED

-

Non-reducing sample buffer

-

Renaturing buffer (e.g., 2.5% Triton X-100 in water)

-

Developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Procedure:

-

Gel Preparation:

-

Prepare a polyacrylamide gel containing gelatin (typically 1 mg/mL) in the separating gel.

-

-

Sample Preparation and Electrophoresis:

-

Mix protein samples with a non-reducing SDS-PAGE sample buffer. Do not heat the samples.

-

Load the samples onto the gel and perform electrophoresis under non-reducing conditions.

-

-

Enzyme Renaturation and Incubation:

-

After electrophoresis, wash the gel with a renaturing buffer to remove SDS and allow the enzymes to renature.

-

Incubate the gel in a developing buffer at 37°C for 16-24 hours to allow for gelatin degradation by the MMPs.

-

-

Staining and Visualization:

In Vivo Efficacy in a Model of Smoke-Induced Emphysema

This compound has been evaluated in a guinea pig model of cigarette smoke-induced emphysema, demonstrating its potential to mitigate lung inflammation and tissue destruction.[9]

Experimental Model

Animal Model: Guinea pigs are exposed to cigarette smoke to induce emphysema-like lung damage. This model mimics key features of human COPD.[10][11]

Workflow for Smoke-Induced Emphysema Model and Treatment:

References

- 1. benchchem.com [benchchem.com]

- 2. atsjournals.org [atsjournals.org]

- 3. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. toolify.ai [toolify.ai]

- 6. researchgate.net [researchgate.net]

- 7. OhioLINK ETD: Schafer, Allison E [etd.ohiolink.edu]

- 8. atsjournals.org [atsjournals.org]

- 9. assaygenie.com [assaygenie.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Effects of passive inhalation of cigarette smoke on structural and functional parameters in the respiratory system of guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of CP-471,474 and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-471,474 and its related compounds, particularly CP-47,497 and its C8 homolog, cannabicyclohexanol, are synthetic cannabinoids that have garnered significant interest in pharmacological research. These molecules act as potent agonists at cannabinoid receptors, primarily CB1 and CB2, mimicking the effects of endogenous cannabinoids and phytocannabinoids like Δ⁹-tetrahydrocannabinol (Δ⁹-THC). This technical guide provides a comprehensive overview of the in vitro activity of these compounds, focusing on their receptor binding affinities and functional effects. The information presented herein is intended to support further research and drug development efforts in the field of cannabinoid science.

Quantitative Data Summary

The in vitro activity of CP-47,497 and its C8 homolog is characterized by high affinity for cannabinoid receptors and potent agonism in functional assays. The following tables summarize the key quantitative data available in the scientific literature.

Table 1: Cannabinoid Receptor Binding Affinities

| Compound | Receptor | Ki (nM) | Radioligand | Tissue/Cell Line | Reference |

| CP-47,497 | CB1 | 2.2 ± 0.47 | [³H]CP-55,940 | Mouse Brain Membranes | [1] |

| CP-47,497 | CB1 | 2.1 | Not Specified | Not Specified | [2] |

| CP-47,497 | CB2 | Higher than Δ⁹-THC | Not Specified | Not Specified | [3] |

| CP-47,497-C8 (Cannabicyclohexanol) | CB1 | Not Specified | Not Specified | Not Specified |

Table 2: Functional Assay Potency and Efficacy

| Compound | Assay | Parameter | Value | Cell Line/Tissue | Reference |

| CP-47,497 | [³⁵S]GTPγS Binding | Emax | 62.1 ± 2.1% | Not Specified | |

| CP-47,497-C8 (Cannabicyclohexanol) | Inhibition of Excitatory Postsynaptic Currents (EPSC) | IC₅₀ | 15.4 nM | Cultured Autaptic Hippocampal Neurons | [4] |

| CP-47,497-C8 (Cannabicyclohexanol) | CB1 Receptor Internalization | EC₅₀ | 4.4 nM | HEK293 cells stably expressing CB1 receptors |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide in-depth protocols for the key in vitro assays used to characterize the activity of CP-471,474 and its analogs.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the cannabinoid receptors.

Materials:

-

Cell membranes prepared from tissues or cells expressing CB1 or CB2 receptors (e.g., mouse brain, CHO-K1 or HEK293 cells transfected with the human CB1 or CB2 receptor).

-

Radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940).

-

Unlabeled test compound (CP-47,497 or its analogs).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% Bovine Serum Albumin (BSA), pH 7.4.[5]

-

Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.[5]

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the cell membrane preparation on ice. Homogenize the membranes in ice-cold binding buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

-

Assay Setup: In a 96-well plate, add the following in order:

-

Binding buffer.

-

A fixed concentration of the radiolabeled ligand (typically at or below its Kd value).

-

Increasing concentrations of the unlabeled test compound.

-

Membrane preparation (typically 20-50 µg of protein per well).

-

For determining non-specific binding, a separate set of wells should contain a high concentration of an unlabeled, potent cannabinoid ligand (e.g., 10 µM WIN-55,212-2).

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

-

Termination and Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to cannabinoid receptors upon agonist binding.

Materials:

-

Cell membranes expressing CB1 or CB2 receptors.

-

[³⁵S]GTPγS (non-hydrolyzable GTP analog).

-

Unlabeled GTPγS.

-

GDP.

-

Test compound (CP-47,497 or its analogs).

-

Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane and Reagent Preparation: Thaw cell membranes on ice. Prepare dilutions of the test compound and GDP in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following:

-

Assay buffer.

-

GDP (typically 10-30 µM).

-

Cell membranes (10-20 µg of protein per well).

-

Increasing concentrations of the test compound.

-

For basal binding, add buffer instead of the test compound.

-

For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

-

Pre-incubation: Pre-incubate the plate at 30°C for 15-30 minutes.

-

Initiation of Reaction: Add [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to all wells to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold wash buffer.

-

Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values.

Adenylyl Cyclase Inhibition Assay

This assay measures the functional consequence of CB1 and CB2 receptor activation, which are Gi/o-coupled and thus inhibit the production of cyclic AMP (cAMP) by adenylyl cyclase.

Materials:

-

Whole cells expressing CB1 or CB2 receptors (e.g., CHO-K1 or HEK293 cells).

-

Forskolin (B1673556) (an activator of adenylyl cyclase).

-

Test compound (CP-47,497 or its analogs).

-

cAMP assay kit (e.g., ELISA-based or fluorescence-based).

Procedure:

-

Cell Culture and Plating: Culture the cells to an appropriate confluency and seed them in 96-well plates.

-

Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

-

Agonist Treatment: Add increasing concentrations of the test compound to the cells and incubate for a defined period (e.g., 15-30 minutes).

-

Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and incubate for a further 10-15 minutes.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: The inhibition of forskolin-stimulated cAMP production by the test compound is plotted against the compound concentration. The data is fitted to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the potency of the compound to inhibit adenylyl cyclase.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the in vitro characterization of CP-471,474 and its analogs.

Caption: Cannabinoid Receptor G-protein Signaling Pathway.

Caption: Competitive Radioligand Binding Assay Workflow.

References

- 1. Pharmacological characterization of repeated administration of the first generation abused synthetic cannabinoid CP47,497 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CP 47,497 - Wikipedia [en.wikipedia.org]

- 3. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]

- 4. CP47,497-C8 and JWH073, commonly found in `Spice' herbal blends, are potent and efficacious CB1 cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

CP-471474: A Technical Overview of a Pan-Matrix Metalloproteinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CP-471474 is a potent, orally active, broad-spectrum inhibitor of matrix metalloproteinases (MMPs). Developed by Pfizer, this hydroxamate-based small molecule demonstrated significant efficacy in preclinical models of diseases characterized by excessive extracellular matrix degradation, including myocardial infarction and emphysema. Despite promising preclinical data, the clinical development of this compound appears to have been discontinued, a fate shared by many broad-spectrum MMP inhibitors due to challenges with safety and off-target effects. This document provides a comprehensive technical overview of the available preclinical data on this compound, including its mechanism of action, pharmacological profile, and key experimental findings.

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes. Dysregulation of MMP activity is implicated in a wide range of diseases, including cardiovascular disorders, cancer, and chronic inflammatory conditions. This compound emerged from research efforts to develop therapeutic agents that could mitigate the pathological tissue destruction mediated by MMPs.

Chemical Properties

-

Compound Name: this compound

-

Chemical Name: 2-[[[4-(4-fluorophenoxy)phenyl]sulfonyl]amino]-N-hydroxy-2-methyl-propanamide

-

CAS Number: 210755-45-6

-

Molecular Formula: C₁₆H₁₇FN₂O₅S

-

Molecular Weight: 368.4 g/mol

-

Chemical Structure:

Discovery and Development

While specific details regarding the lead optimization and structure-activity relationship (SAR) studies for this compound are not extensively published, its chemical structure is characteristic of hydroxamate-based MMP inhibitors. This class of compounds typically features a hydroxamic acid moiety (-C(=O)NHOH) that chelates the active site zinc ion of MMPs, leading to potent inhibition. The sulfonylamino backbone and the substituted biphenyl (B1667301) ether likely contribute to its binding affinity and selectivity profile across the MMP family. The development status of this compound is listed as "Pending", which in the pharmaceutical industry often signifies that development has been halted.[1] This was a common outcome for many broad-spectrum MMP inhibitors developed in the same era due to dose-limiting side effects, most notably musculoskeletal syndrome, observed in clinical trials of similar compounds.[2]

Mechanism of Action

This compound functions as a pan-inhibitor of MMPs, with varying potency against different family members. Its primary mechanism involves the high-affinity, reversible binding of its hydroxamate group to the zinc ion in the catalytic domain of MMPs, thereby blocking their enzymatic activity.

dot

Caption: Mechanism of action of this compound.

Pharmacological Profile

In Vitro Potency

This compound exhibits potent inhibitory activity against several key MMPs involved in tissue remodeling. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.

| MMP Target | IC₅₀ (nM) | Reference |

| MMP-1 (Collagenase-1) | 1170 | [1] |

| MMP-2 (Gelatinase-A) | 0.7 | [1] |

| MMP-3 (Stromelysin-1) | 16 | [1] |

| MMP-9 (Gelatinase-B) | 13 | [1] |

| MMP-13 (Collagenase-3) | 0.9 | [1] |

Preclinical Pharmacokinetics

Limited pharmacokinetic data is available from a study in guinea pigs. Following subcutaneous injection, plasma levels of this compound were measured.

| Time Post-Dose | Plasma Concentration (ng/mL) |

| 1 hour | 2020 |

| 6 hours | 160 |

Preclinical Efficacy

This compound has been evaluated in animal models of emphysema and myocardial infarction, demonstrating its potential to mitigate tissue damage in these conditions.

Emphysema Model

In a guinea pig model of tobacco smoke-induced emphysema, this compound was administered to assess its effect on lung inflammation and alveolar destruction.

-

Key Findings:

-

Significantly reduced the extent (p < 0.002) and severity (p < 0.05) of lung inflammation at 2 months of smoke exposure.[1]

-

Significantly decreased emphysematous changes (alveolar destruction) at both 2 months (p < 0.0001) and 4 months (p < 0.02) of smoke exposure.[1]

-

The treatment was associated with a reduction in the activity of MMP-9 in the lungs.[1]

-

dot

Caption: Signaling pathway in emphysema and the inhibitory effect of this compound.

Myocardial Infarction Model

While specific data for this compound in a myocardial infarction model is not detailed in the available literature, its potent inhibition of MMP-2 and MMP-9 suggests a potential role in mitigating adverse cardiac remodeling post-infarction. MMP-2 and MMP-9 are known to be upregulated following myocardial infarction and contribute to the degradation of the cardiac ECM, leading to ventricular dilation and heart failure.

dot

Caption: Role of MMPs in post-myocardial infarction remodeling and the therapeutic target for this compound.

Experimental Protocols

Detailed experimental protocols for the studies involving this compound are not publicly available. The following are generalized protocols based on standard methodologies for the key experiments cited.

In Vitro MMP Inhibition Assay (Generalized)

-

Enzyme Activation: Recombinant human pro-MMPs are activated according to the manufacturer's instructions (e.g., using APMA for most MMPs).

-

Inhibitor Preparation: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted to the desired concentrations.

-

Assay Reaction: The activated MMP enzyme is incubated with varying concentrations of this compound in an appropriate assay buffer.

-

Substrate Addition: A fluorogenic MMP substrate is added to initiate the enzymatic reaction.

-

Fluorescence Measurement: The increase in fluorescence resulting from substrate cleavage is monitored over time using a fluorescence plate reader.

-

Data Analysis: The initial reaction rates are calculated, and the IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

dot

Caption: Generalized workflow for in vitro MMP inhibition assay.

In Vivo Emphysema Model (Based on Guinea Pig Study)

-

Animal Model: Male Hartley guinea pigs are used.

-

Exposure: Animals are exposed to cigarette smoke (e.g., from multiple cigarettes per day) or room air (for control groups) for a period of up to 4 months.

-

Drug Administration: this compound is formulated in a suitable vehicle (e.g., 20% ethanol/80% polyethylene (B3416737) glycol) and administered daily via subcutaneous injection at a dose of 20 mg/kg. A vehicle-only group serves as a control.[1] The diet may also be supplemented with the compound.[1]

-

Endpoint Analysis (at 2 and 4 months):

-

Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze inflammatory cell infiltrates and MMP activity (e.g., by zymography).

-

Histology and Morphometry: Lungs are fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) for histological assessment of inflammation and measurement of mean linear intercept to quantify emphysema.

-

-

Statistical Analysis: Appropriate statistical tests (e.g., ANOVA) are used to compare the different treatment groups.

Clinical Development

There is no publicly available information indicating that this compound entered clinical trials. Like many other broad-spectrum MMP inhibitors, its development was likely halted in the preclinical or early clinical stages due to concerns about the potential for mechanism-based side effects, particularly musculoskeletal syndrome, which plagued other drugs in this class.

Conclusion

This compound is a potent, broad-spectrum MMP inhibitor that showed considerable promise in preclinical models of emphysema. Its ability to inhibit key MMPs involved in pathological tissue degradation highlights the therapeutic potential of targeting these enzymes. However, the likely discontinuation of its development underscores the significant challenges in translating the efficacy of broad-spectrum MMP inhibitors into safe and effective clinical therapies. Future research in this area has shifted towards the development of more selective MMP inhibitors to minimize off-target effects and improve the therapeutic window.

References

CP-471474: A Technical Guide to its Interaction with Matrix Metalloproteinases

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-471474 is a broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial in the turnover of extracellular matrix (ECM) components.[1] Dysregulation of MMP activity is implicated in a variety of pathological processes, including arthritis, cancer metastasis, and cardiovascular diseases. This technical guide provides an in-depth overview of this compound's inhibitory effects on key MMPs, detailed experimental protocols for assessing MMP inhibition, and visualization of relevant signaling pathways.

Data Presentation: Inhibitory Profile of this compound

The inhibitory potency of this compound against several key MMPs has been quantified by determining its half-maximal inhibitory concentration (IC50). The data clearly indicates that this compound is a potent inhibitor of several MMPs, with particularly high affinity for MMP-2 and MMP-13.

| MMP Target | Common Name | IC50 (nM) |

| MMP-1 | Collagenase-1 | 1170[1] |

| MMP-2 | Gelatinase-A | 0.7[1] |

| MMP-3 | Stromelysin-1 | 16[1] |

| MMP-9 | Gelatinase-B | 13[1] |

| MMP-13 | Collagenase-3 | 0.9[1] |

Experimental Protocols

The determination of IC50 values for MMP inhibitors like this compound typically involves in vitro enzyme activity assays. Fluorometric assays are a common and sensitive method for this purpose. Below are detailed, representative protocols for assessing the inhibition of the MMPs targeted by this compound.

General Principle of Fluorometric MMP Inhibition Assay

These assays utilize a fluorogenic substrate, which is a peptide sequence specific for a particular MMP, flanked by a fluorescent reporter group and a quencher. In its intact state, the fluorescence is quenched. Upon cleavage of the peptide by the active MMP, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence. The rate of this increase is proportional to the enzyme's activity. The inhibitory effect of a compound is determined by measuring the reduction in the rate of fluorescence increase in the presence of the inhibitor.

I. Reagents and Materials

-

Recombinant Human MMPs: MMP-1, MMP-2, MMP-3, MMP-9, MMP-13 (activated)

-

Fluorogenic Substrates:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35

-

Inhibitor: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM) and serially diluted.

-

APMA (4-aminophenylmercuric acetate): For pro-MMP activation (if starting with the inactive zymogen).

-

96-well black microplates

-

Fluorescence microplate reader with appropriate excitation/emission filters.

II. Experimental Procedure: A General Protocol for MMP Inhibition Assay

-

Enzyme Activation (if necessary):

-

If using a pro-MMP (zymogen) form, activate it by incubating with APMA (final concentration 1-2 mM) in assay buffer at 37°C for the recommended time (typically 1-4 hours, specific to the MMP).

-

-

Assay Preparation:

-

Prepare serial dilutions of this compound in assay buffer from the stock solution. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.

-

In a 96-well black microplate, add the following to each well:

-

Assay Buffer

-

Diluted this compound or vehicle control (DMSO in assay buffer)

-

Activated MMP enzyme solution (pre-diluted in assay buffer to the desired working concentration)

-

-

Include control wells:

-

No enzyme control: Assay buffer and substrate only.

-

Enzyme control (no inhibitor): Assay buffer, vehicle, enzyme, and substrate.

-

-

-

Pre-incubation:

-

Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Add the specific fluorogenic substrate to each well to initiate the enzymatic reaction. The final substrate concentration should be at or below the Km value for the respective enzyme to ensure accurate determination of competitive inhibition.

-

-

Fluorescence Measurement:

-

Data Analysis:

-

Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor.

-

Calculate the percentage of inhibition for each concentration relative to the enzyme control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathways and Experimental Workflows

MMP Activation Cascade

MMPs are typically synthesized as inactive zymogens (pro-MMPs) and require proteolytic cleavage for activation. This activation can be initiated by other proteases, including other MMPs, creating a cascade that amplifies ECM degradation.

Role of MMPs in Extracellular Matrix Degradation

The primary function of the MMPs targeted by this compound is the degradation of various components of the extracellular matrix. This process is fundamental in both normal tissue remodeling and in pathological conditions.

MMP Involvement in Rheumatoid Arthritis Pathogenesis

In rheumatoid arthritis (RA), pro-inflammatory cytokines stimulate synovial cells to produce MMPs, which in turn degrade cartilage and bone, leading to joint destruction.[6][7][8][9][10]

Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a general workflow for evaluating the efficacy of this compound in a preclinical animal model of disease (e.g., collagen-induced arthritis in mice).

Conclusion

This compound is a potent, broad-spectrum inhibitor of several matrix metalloproteinases, with notable activity against MMP-2 and MMP-13. The provided experimental protocols offer a framework for the in vitro characterization of this and similar inhibitors. The visualized signaling pathways highlight the central role of MMPs in pathological processes such as rheumatoid arthritis, underscoring the therapeutic potential of MMP inhibition. This technical guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development focused on MMP-targeted therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. bluetigerscientific.com [bluetigerscientific.com]

- 3. peptide.com [peptide.com]

- 4. MMP-3 Activity Assay Kit (Fluorometric) (ab118972) | Abcam [abcam.com]

- 5. MilliporeSigma Calbiochem MMP-13 Substrate, Fluorogenic 1mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]

- 6. Immunomodulatory roles of metalloproteinases in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of MMPs in Disease Progression - Chondrex, Inc. [chondrex.com]

- 8. mdpi.com [mdpi.com]

- 9. Matrix metalloproteinases in rheumatoid arthritis and osteoarthritis: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reu.termedia.pl [reu.termedia.pl]

The Potent and Broad-Spectrum MMP Inhibitor: A Technical Overview of CP-471,474

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of CP-471,474, a potent, orally active, broad-spectrum inhibitor of matrix metalloproteinases (MMPs). We will delve into its inhibitory profile against various MMPs, the experimental methodologies used to determine its efficacy, and the key signaling pathways influenced by its activity.

Inhibitory Profile of CP-471,474

CP-471,474 has demonstrated significant inhibitory activity across a range of MMPs, with varying degrees of potency. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, showcasing its efficacy, particularly against MMP-2 and MMP-13.

| Matrix Metalloproteinase (MMP) | IC50 (nM) |

| MMP-1 (Collagenase-1) | 1170[1] |

| MMP-2 (Gelatinase-A) | 0.7[1] |

| MMP-3 (Stromelysin-1) | 16[1] |

| MMP-9 (Gelatinase-B) | 13[1] |

| MMP-13 (Collagenase-3) | 0.9[1] |

Experimental Protocols: Determining IC50 Values

The determination of IC50 values for MMP inhibitors like CP-471,474 typically involves a fluorogenic substrate assay. This method provides a continuous and highly sensitive measurement of enzyme activity.

Principle of the Fluorogenic Substrate Assay

This assay relies on the principle of Fluorescence Resonance Energy Transfer (FRET). A synthetic peptide substrate is used, which contains a fluorophore and a quencher molecule in close proximity. In its intact state, the quencher absorbs the fluorescence emitted by the fluorophore. When an active MMP cleaves the peptide substrate, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. The rate of this increase is directly proportional to the MMP activity.

General Protocol for IC50 Determination

-

Reagent Preparation :

-

Recombinant human MMP enzymes are diluted to a working concentration in an appropriate assay buffer (e.g., Tris-HCl buffer containing CaCl2, ZnCl2, and a surfactant like Brij-35).

-

A fluorogenic peptide substrate specific for the MMP being tested is diluted in the assay buffer.

-

CP-471,474 is serially diluted to various concentrations to generate a dose-response curve.

-

-

Assay Procedure :

-

The assay is typically performed in a 96-well microplate format.

-

A fixed concentration of the MMP enzyme is pre-incubated with varying concentrations of CP-471,474 for a specified period to allow for inhibitor binding.

-

The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.

-

The fluorescence intensity is measured over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 328 nm excitation and 420 nm emission).

-

-

Data Analysis :

-

The initial velocity (rate of fluorescence increase) is calculated for each inhibitor concentration.

-

The percentage of MMP inhibition is determined by comparing the velocity in the presence of the inhibitor to the velocity of the control (enzyme and substrate without inhibitor).

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

The following diagram illustrates the general workflow for determining the IC50 of an MMP inhibitor.

MMP-Mediated Signaling Pathways and the Impact of CP-471,474

MMPs are key regulators of the extracellular matrix (ECM) and play a critical role in various signaling pathways, particularly in the context of inflammation and cancer. By degrading ECM components, MMPs can release and activate growth factors and cytokines, thereby influencing cell behavior. CP-471,474, by inhibiting MMPs, can modulate these downstream signaling events.

Key Signaling Pathways Influenced by MMPs:

-

NF-κB Signaling : Inflammatory stimuli can lead to the activation of the NF-κB pathway, which in turn upregulates the expression of various MMPs. This creates a positive feedback loop that perpetuates inflammation.

-

MAPK Signaling : The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2 and p38, are often activated in response to growth factors and inflammatory cytokines. These pathways can also lead to increased MMP gene expression.

-

PI3K/Akt Signaling : This pathway is crucial for cell survival and proliferation and has been shown to be involved in the regulation of MMP expression.

-

VEGF Signaling : MMPs, particularly MMP-9, can cleave and release sequestered Vascular Endothelial Growth Factor (VEGF) from the ECM, promoting angiogenesis, a critical process in tumor growth and metastasis.

The inhibition of MMPs by CP-471,474 can disrupt these signaling cascades. For example, by blocking MMP activity, CP-471,474 can prevent the release of ECM-bound growth factors, thereby attenuating the activation of downstream pathways like MAPK and PI3K/Akt. This can lead to reduced cell proliferation, migration, and invasion.

The following diagram illustrates the central role of MMPs in these signaling pathways and the inhibitory effect of CP-471,474.

References

CP-471,474: A Technical Overview of a Broad-Spectrum Matrix Metalloproteinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-471,474 is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial in the degradation of extracellular matrix components.[1][2] Initially misidentified in some contexts, rigorous scientific data has firmly established its role as an MMP inhibitor rather than a cannabinoid receptor agonist. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of CP-471,474, intended to support research and development efforts in fields such as oncology, inflammation, and cardiovascular disease, where MMPs are key therapeutic targets.

Chemical Structure and Physicochemical Properties

CP-471,474, with the chemical name 2-[[[4-(4-fluorophenoxy)phenyl]sulfonyl]amino]-N-hydroxy-2-methyl-propanamide, is a synthetic, non-peptide inhibitor. Its chemical structure is characterized by a central sulfonamide scaffold, a hydroxamate group essential for zinc chelation in the MMP active site, and a fluorophenoxy-phenyl moiety.

Table 1: Physicochemical Properties of CP-471,474

| Property | Value |

| Molecular Formula | C₁₆H₁₇FN₂O₅S |

| Molecular Weight | 368.38 g/mol [1] |

| CAS Number | 210755-45-6[1] |

| Appearance | White to off-white solid[1] |

| Solubility | Soluble in DMSO |

| SMILES | CC(C)(NS(=O)(C1=CC=C(OC2=CC=C(F)C=C2)C=C1)=O)C(NO)=O[1] |

| InChI | InChI=1S/C16H17FN2O5S/c1-16(2,15(20)18-21)19-25(22,23)14-9-7-13(8-10-14)24-12-5-3-11(17)4-6-12/h3-10,19,21H,1-2H3,(H,18,20) |

Synthesis

A detailed, step-by-step synthesis protocol for CP-471,474 is not publicly available in the reviewed literature. The synthesis of similar hydroxamate-based MMP inhibitors typically involves a multi-step process culminating in the formation of the hydroxamic acid moiety.

Spectroscopic Data

Pharmacological Properties

Mechanism of Action

CP-471,474 exerts its inhibitory effect on MMPs through the chelation of the catalytic zinc ion (Zn²⁺) within the enzyme's active site by its hydroxamate group. This interaction prevents the binding and subsequent cleavage of extracellular matrix protein substrates by the MMPs. The general mechanism of MMP inhibition is a critical process in various physiological and pathological conditions.

References

In-Depth Technical Guide: CP-471474 for the Study of Extracellular Matrix Remodeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular matrix (ECM) remodeling is a dynamic process of synthesis, degradation, and modification of ECM components, crucial for tissue homeostasis, development, and repair. Dysregulation of this process is a hallmark of numerous pathologies, including fibrosis, cancer, and inflammatory diseases. Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a pivotal role in ECM degradation. Their aberrant activity is implicated in the pathological tissue remodeling observed in various diseases. CP-471474 is a potent, orally active, broad-spectrum inhibitor of MMPs, making it a valuable tool for investigating the role of these enzymes in ECM remodeling. This technical guide provides an in-depth overview of the application of this compound in studying ECM remodeling, complete with quantitative data, experimental protocols, and visualizations of relevant signaling pathways.

Core Concepts: this compound as a Modulator of ECM Remodeling

This compound exerts its effects by inhibiting the catalytic activity of a range of MMPs involved in the degradation of various ECM components, including collagens and gelatin. By blocking MMP activity, this compound effectively reduces the breakdown of the ECM, thereby influencing tissue structure and function. This inhibitory action makes it a powerful agent for studying the consequences of excessive ECM degradation and for exploring the therapeutic potential of MMP inhibition in diseases characterized by pathological ECM remodeling.

Quantitative Data: Inhibitory Profile of this compound

The efficacy of this compound as an MMP inhibitor has been quantified through in vitro enzyme assays, with the half-maximal inhibitory concentration (IC50) values determined for several key MMPs.

| MMP Target | IC50 (nM) | Key Substrates |

| MMP-1 (Collagenase-1) | 1170 | Collagen types I, II, III |

| MMP-2 (Gelatinase-A) | 0.7 | Gelatin, Collagen types IV, V, VII, X, Elastin |

| MMP-3 (Stromelysin-1) | 16 | Proteoglycans, Fibronectin, Laminin, Gelatin |

| MMP-9 (Gelatinase-B) | 13 | Gelatin, Collagen types IV, V |

| MMP-13 (Collagenase-3) | 0.9 | Collagen type II, Gelatin |

Experimental Protocols for Studying ECM Remodeling with this compound

This section provides detailed methodologies for key experiments to investigate the effects of this compound on ECM remodeling in vivo. The bleomycin-induced pulmonary fibrosis model is a widely used and well-characterized model for these studies.

Bleomycin-Induced Pulmonary Fibrosis Model

Objective: To induce lung fibrosis in mice to study the therapeutic effects of this compound on ECM deposition.

Materials:

-

Bleomycin (B88199) sulfate

-

Sterile saline

-

This compound

-

Vehicle for this compound (e.g., 20% ethanol/80% polyethylene (B3416737) glycol)

-

Male C57BL/6 mice (8-10 weeks old)

-

Anesthesia (e.g., isoflurane)

-

Intratracheal administration device

Procedure:

-

Anesthetize mice using isoflurane.

-

Administer a single intratracheal dose of bleomycin (e.g., 1.5-3.0 U/kg) dissolved in sterile saline. Control animals receive sterile saline only.

-

Following bleomycin administration, house the animals under standard conditions with free access to food and water.

-

Initiate treatment with this compound or vehicle. A typical dosage for this compound is 20 mg/kg, administered daily via subcutaneous injection or oral gavage.

-

Continue treatment for a predefined period, typically 14 to 28 days.

-

At the end of the treatment period, euthanize the mice and collect lung tissues for analysis.

Assessment of ECM Remodeling

1. Histological Analysis of Collagen Deposition

Objective: To visualize and quantify collagen deposition in lung tissue.

Procedure (Masson's Trichrome Staining):

-

Fix lung tissue in 10% neutral buffered formalin and embed in paraffin.

-

Cut 5 µm sections and mount on slides.

-

Deparaffinize and rehydrate the sections.

-

Stain with Weigert's iron hematoxylin (B73222) for 10 minutes.

-

Stain with Biebrich scarlet-acid fuchsin for 15 minutes.

-

Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.

-

Transfer to aniline (B41778) blue solution and stain for 5-10 minutes.

-

Dehydrate and mount the sections.

-

Collagen fibers will be stained blue, nuclei will be black, and cytoplasm will be red.

-

Quantify the fibrotic area using image analysis software (e.g., ImageJ) by measuring the blue-stained area relative to the total lung area.

2. Biochemical Quantification of Collagen Content

Objective: To determine the total collagen content in lung tissue.

Procedure (Hydroxyproline Assay):

-

Lyophilize a known weight of lung tissue.

-

Hydrolyze the tissue in 6N HCl at 110°C for 18-24 hours.

-

Neutralize the hydrolysate with NaOH.

-

Add chloramine-T reagent and incubate at room temperature for 20 minutes.

-

Add Ehrlich's reagent and incubate at 65°C for 15 minutes.

-

Measure the absorbance at 550 nm.

-

Calculate the hydroxyproline (B1673980) content using a standard curve generated with known concentrations of hydroxyproline. The collagen content can be estimated assuming that hydroxyproline constitutes approximately 13.5% of collagen by weight.

3. In Vivo Imaging of Lung Fibrosis

Objective: To non-invasively monitor the progression of lung fibrosis.

Procedure (Micro-Computed Tomography - Micro-CT):

-

Anesthetize the mice.

-

Place the mouse in the micro-CT scanner.

-

Acquire images of the thoracic cavity.

-

Analyze the images to quantify changes in lung density and the volume of fibrotic tissue.

Signaling Pathways in ECM Remodeling and the Role of this compound

The process of ECM remodeling is tightly regulated by a complex network of signaling pathways. The Transforming Growth Factor-beta (TGF-β) pathway is a master regulator of fibrosis and ECM synthesis.

TGF-β Signaling Pathway in Fibrosis

TGF-β is a potent cytokine that stimulates fibroblasts to differentiate into myofibroblasts, the primary cell type responsible for excessive ECM deposition in fibrotic diseases.

The Double-Edged Sword: A Technical Guide to the Role of Matrix Metalloproteinases in Cardiovascular Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a pivotal role in the remodeling of the extracellular matrix (ECM).[1][2][3] This intricate process of ECM degradation and turnover is fundamental to numerous physiological events, including wound healing and development.[4][5] However, the dysregulation of MMP activity is a hallmark of many pathological conditions, most notably cardiovascular diseases (CVDs).[1][6] In the cardiovascular system, MMPs are implicated in the pathogenesis of atherosclerosis, myocardial infarction (MI), heart failure, and hypertension, contributing to vascular inflammation, plaque destabilization, and adverse cardiac remodeling.[1][7]

The activity of MMPs is tightly controlled at multiple levels, including gene transcription, activation of their latent pro-forms (zymogens), and interaction with their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs).[4][8][9] A delicate balance between MMPs and TIMPs is crucial for maintaining cardiovascular homeostasis.[9][10] When this equilibrium is disturbed, it often leads to excessive ECM degradation and the progression of cardiovascular pathologies.[9][10] This guide provides an in-depth technical overview of the multifaceted role of MMPs in cardiovascular disease, focusing on their function in specific pathologies, the signaling pathways that govern their activity, and the experimental protocols used for their study.

The Role of MMPs in Specific Cardiovascular Pathologies

The involvement of MMPs in cardiovascular disease is complex, with specific MMPs often playing distinct, and sometimes opposing, roles depending on the pathological context.

Atherosclerosis

Atherosclerosis is a chronic inflammatory disease characterized by the formation of lipid-rich plaques within the arterial wall.[8][11] MMPs are critically involved in all stages of atherosclerosis, from lesion initiation to plaque rupture, a catastrophic event that can lead to acute coronary syndromes.[1][8][12]

-

Plaque Formation and Progression: MMPs facilitate the migration of vascular smooth muscle cells (VSMCs) from the media into the intima, where they proliferate and contribute to plaque growth.[6][13] This process is driven by the degradation of ECM components that form a barrier to cell movement.[13]

-

Plaque Destabilization and Rupture: The stability of an atherosclerotic plaque is largely determined by the integrity of its fibrous cap, which is rich in collagen.[13] Several MMPs, including MMP-1, -8, and -13 (collagenases), and MMP-2 and -9 (gelatinases), can degrade this collagenous cap, making the plaque vulnerable to rupture.[7][13] Macrophage-derived foam cells within the plaque are a major source of these MMPs.[13]

Conversely, some MMPs, such as MMP-2, -3, and -9, may have a protective role by promoting VSMC growth and the formation of a stable fibrous cap.[7] This highlights the dual nature of MMP activity in atherosclerosis.

Myocardial Infarction (MI) and Post-MI Remodeling

Following a myocardial infarction, the heart undergoes a process of remodeling that involves changes in the size, shape, and function of the left ventricle (LV).[14] MMPs are key players in this post-MI remodeling process.[14][15]

-

Inflammatory Phase: In the acute phase after MI, there is a surge in MMP activity, particularly MMP-9, which is released by infiltrating neutrophils.[16][17] This initial MMP activation contributes to the degradation of the necrotic myocardium and facilitates the inflammatory response.[16]

-

Proliferative and Maturation Phases: In the subsequent phases of healing, other MMPs, including MMP-2, -7, and -14, become more prominent.[15] They are involved in the removal of cellular debris, angiogenesis, and the formation and maturation of the scar tissue.[15][18] However, excessive and prolonged MMP activity can lead to adverse remodeling, characterized by infarct expansion, LV dilation, and the development of heart failure.[10][15] An imbalance between MMPs and TIMPs is a major contributor to these detrimental outcomes.[14]

Heart Failure

Heart failure is a complex clinical syndrome where the heart is unable to pump blood effectively. A persistent imbalance between MMPs and TIMPs, favoring MMP activity, is a key feature of the failing myocardium.[9][10] This leads to progressive degradation of the myocardial ECM, contributing to adverse LV remodeling and the progression to heart failure.[2][9][10] Several MMPs are upregulated in heart failure, while TIMP levels may not increase commensurately.[10] For instance, studies have shown increased levels of MMP-2 and MMP-9 in the myocardium of patients with heart failure.[10]

Hypertension and Aneurysms

In hypertension, MMPs, particularly MMP-2 and MMP-9, are implicated in the vascular remodeling that leads to arterial stiffness and endothelial dysfunction.[19][20][21] They contribute to the degradation of elastin (B1584352) and collagen in the arterial wall.[19]

MMPs also play a crucial role in the formation of abdominal aortic aneurysms (AAAs). Elevated levels of MMP-2 and MMP-9 in the aortic wall lead to the degradation of elastin and collagen, weakening the vessel wall and causing it to dilate.[6][7]

Quantitative Data on MMPs in Cardiovascular Disease

The following tables summarize the observed changes in the expression and activity of key MMPs in various cardiovascular diseases.

Table 1: MMP Expression and Activity in Atherosclerosis

| MMP | Cellular Source | Role in Atherosclerosis | Expression/Activity Levels |

| MMP-2 | VSMCs, Macrophages, Endothelial Cells | Promotes VSMC migration and proliferation; may contribute to plaque stability.[7][11] | Increased in atherosclerotic plaques.[11] |

| MMP-3 | Macrophages, VSMCs | Degrades ECM components; activates other MMPs.[13] May have a protective role in plaque stability.[7] | Elevated levels within atherosclerotic plaques.[13] |

| MMP-7 | Macrophages, Endothelial Cells | Promotes plaque progression and instability.[7] | Increased in atherosclerotic lesions.[7] |

| MMP-8 | Macrophages | Degrades fibrillar collagen, contributing to plaque instability.[7] | Upregulated in rupture-prone plaques.[22] |

| MMP-9 | Macrophages, VSMCs | Degrades ECM, facilitating cell migration; contributes to plaque instability.[7][13] May have a protective role in preventing plaque development.[11] | Increased levels in unstable plaques.[6] |

| MMP-12 | Macrophages | Promotes plaque progression.[7] | Associated with intima-media thickness progression.[22] |

| MMP-13 | Macrophages | Degrades fibrillar collagen, contributing to plaque instability.[7] | Increased fibrillar collagen content in MMP-13 deficient mice.[7] |

| MMP-14 (MT1-MMP) | Macrophages, VSMCs | Activates pro-MMP-2; promotes plaque instability.[7][12] | Expressed in atherosclerotic plaques.[12] |

Table 2: MMP Expression and Activity in Myocardial Infarction and Heart Failure

| MMP | Cellular Source | Role in MI and Heart Failure | Expression/Activity Levels |

| MMP-1 | Fibroblasts | Reduced in cardiomyopathic disease.[10] Negatively correlates with LVEF post-MI.[14] | Significantly reduced in patients with cardiomyopathic disease.[10] |

| MMP-2 | Cardiomyocytes, Fibroblasts | Involved in both early and late remodeling post-MI.[15] Contributes to adverse remodeling and heart failure progression.[10][23] | Increased in the failing human myocardium.[10] Levels can be influenced by the etiology of heart failure (ischemic vs. nonischemic).[10] |

| MMP-3 | Fibroblasts, Macrophages | Activates other MMPs.[15] Levels post-MI are associated with LV dysfunction and adverse remodeling.[15] | Circulating levels increase post-MI.[15] |

| MMP-7 | Endothelial Cells, Cardiomyocytes, Macrophages | Increases post-MI.[15] Linked to an increased risk of adverse cardiac events.[15] | Increases threefold in both infarct and remote regions at 7 days post-MI in animal models.[15] |

| MMP-9 | Neutrophils, Macrophages, Cardiomyocytes | Highly upregulated in the early phase post-MI, contributing to inflammation and ECM degradation.[16][17] | Significantly increases post-MI in animal models.[17] Elevated plasma levels in patients with MI.[24] |

| MMP-13 | Unknown | Substantially upregulated in congestive heart failure.[9][10] | Expressed at very low levels in normal myocardium but upregulated in CHF.[9][10] |

| MMP-14 (MT1-MMP) | Cardiomyocytes, Macrophages, Fibroblasts | Increases significantly post-MI and is involved in both early and late remodeling.[15] Activates pro-MMP-2 and pro-MMP-13.[10] | Increases 20-fold at 3 days post-MI and peaks at 16 weeks post-MI in non-infarcted regions.[15] |

Signaling Pathways Regulating MMPs in Cardiovascular Disease

The expression and activity of MMPs in the cardiovascular system are regulated by a complex network of signaling pathways initiated by various stimuli, including neurohormonal factors and inflammatory cytokines.

Angiotensin II Signaling

Angiotensin II (Ang II), a key component of the renin-angiotensin-aldosterone system (RAAS), is a potent inducer of MMPs.[25][26] Ang II signaling can activate transcription factors such as AP-1 and NF-κB, which in turn regulate the expression of several MMPs and TIMPs.[25] Furthermore, Ang II can transactivate the epidermal growth factor receptor (EGFR) through MMP-mediated shedding of heparin-binding EGF, leading to the activation of the MAPK pathway and subsequent MMP induction.[25]

Caption: Angiotensin II signaling pathways leading to MMP/TIMP gene transcription.

Inflammatory Cytokine Signaling (TNF-α)

Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) are potent inducers of MMP expression, particularly MMP-9.[24] TNF-α signaling activates intracellular pathways, including NF-κB and protein kinase C, which lead to the upregulation of MMP-9 gene transcription. This is a critical mechanism in the inflammatory context of atherosclerosis and myocardial infarction.[24]

Caption: TNF-α signaling pathway leading to MMP-9 gene transcription.

Experimental Protocols for Studying MMPs

A variety of techniques are employed to investigate the role of MMPs in cardiovascular disease, each providing unique insights into their expression, localization, and activity.

Zymography

Zymography is a widely used technique for the detection of gelatinolytic and caseinolytic MMPs (e.g., MMP-2 and MMP-9) based on their enzymatic activity.

Methodology:

-

Sample Preparation: Tissue or cell extracts are prepared in a non-reducing sample buffer without boiling to preserve the enzymatic activity of the MMPs.

-

Electrophoresis: The samples are subjected to electrophoresis on a polyacrylamide gel co-polymerized with a substrate, typically gelatin or casein.

-

Renaturation and Incubation: Following electrophoresis, the gel is washed with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the MMPs to renature. The gel is then incubated in a buffer containing calcium and zinc ions, which are essential for MMP activity.

-

Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas of enzymatic activity will appear as clear bands against a blue background, as the substrate has been degraded by the MMPs. The molecular weight of the bands can be used to identify the specific MMPs.

Caption: Workflow for gelatin zymography.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a quantitative immunoassay used to measure the concentration of specific MMP proteins in biological samples such as plasma, serum, or tissue homogenates.

Methodology:

-

Coating: A microplate is coated with a capture antibody specific to the MMP of interest.

-

Sample Incubation: The samples and standards are added to the wells, and the MMPs bind to the capture antibody.

-

Detection Antibody: A detection antibody, also specific to the MMP, is added. This antibody is typically conjugated to an enzyme (e.g., horseradish peroxidase).

-

Substrate Addition: A substrate for the enzyme is added, resulting in a color change.

-

Measurement: The absorbance of the color is measured using a microplate reader. The concentration of the MMP in the sample is determined by comparing its absorbance to a standard curve.

Immunohistochemistry (IHC) and Immunofluorescence (IF)

IHC and IF are used to visualize the localization of MMPs within tissue sections.

Methodology:

-

Tissue Preparation: Tissues are fixed, embedded in paraffin (B1166041) or frozen, and sectioned.

-

Antigen Retrieval: For paraffin-embedded tissues, an antigen retrieval step is often necessary to unmask the antigenic epitopes.

-

Primary Antibody Incubation: The tissue sections are incubated with a primary antibody specific to the target MMP.

-

Secondary Antibody Incubation: A secondary antibody, which is conjugated to an enzyme (for IHC) or a fluorophore (for IF), is added. This antibody binds to the primary antibody.

-

Visualization: For IHC, a substrate is added to produce a colored precipitate at the site of the antigen. For IF, the tissue is visualized using a fluorescence microscope.

Western Blotting

Western blotting is used to detect and quantify the amount of a specific MMP protein in a sample.

Methodology:

-

Sample Preparation and Electrophoresis: Proteins from cell or tissue lysates are separated by size using SDS-PAGE.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: The membrane is blocked to prevent non-specific binding of antibodies.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the MMP of interest, followed by a secondary antibody conjugated to an enzyme.

-

Detection: A substrate is added that reacts with the enzyme to produce a chemiluminescent or colorimetric signal, which is then detected.

Reverse Transcription Quantitative PCR (RT-qPCR)

RT-qPCR is used to measure the gene expression levels of MMPs by quantifying the amount of their corresponding mRNA.

Methodology:

-

RNA Extraction: Total RNA is extracted from cells or tissues.

-

Reverse Transcription: The RNA is reverse-transcribed into complementary DNA (cDNA).

-

qPCR: The cDNA is used as a template for quantitative PCR with primers specific for the MMP gene of interest. A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe is used to detect the amplification of the target gene in real-time.

-

Quantification: The expression level of the target gene is normalized to a reference (housekeeping) gene.

Therapeutic Implications and Future Directions

The critical role of MMPs in the pathogenesis of cardiovascular disease has made them attractive therapeutic targets.[1][13] However, the clinical development of broad-spectrum MMP inhibitors has been largely unsuccessful, often due to off-target effects and a lack of specificity.[7] The complex and sometimes opposing roles of different MMPs in various stages of disease underscore the need for more selective inhibitors.[7]

Future research is focused on developing highly selective MMP inhibitors and exploring novel therapeutic strategies, such as targeting the upstream signaling pathways that regulate MMP expression or using biological agents to modulate MMP activity. A deeper understanding of the specific functions of individual MMPs in different cardiovascular pathologies will be crucial for the successful translation of MMP-targeted therapies into clinical practice.

Conclusion

Matrix metalloproteinases are key regulators of extracellular matrix remodeling in the cardiovascular system. Their dysregulation is a central feature in the pathophysiology of a wide range of cardiovascular diseases, including atherosclerosis, myocardial infarction, heart failure, and hypertension. While their roles are complex and often context-dependent, the wealth of evidence implicating them in disease progression highlights their significance as both biomarkers and therapeutic targets. Continued research into the intricate signaling networks that control MMP activity and the development of more specific inhibitors holds promise for novel therapeutic interventions to combat cardiovascular disease.

References

- 1. mdpi.com [mdpi.com]

- 2. Matrix metalloproteinases in the progression of heart failure: potential therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. ahajournals.org [ahajournals.org]

- 5. Matrix Metalloproteinases: Pathophysiologic Implications and Potential Therapeutic Targets in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Matrix metalloproteinases and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. Matrix metalloproteinases and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Matrix metalloproteinases: regulation and dysregulation in the failing heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. Matrix metalloproteinases in atherosclerosis: role of nitric oxide, hydrogen sulfide, homocysteine, and polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. The Role of Matrix Metalloproteinase-3 In the Development of Atherosclerosis and Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Matrix metalloproteinases and myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Matrix Metalloproteinases in Myocardial Infarction and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Matrix Metalloproteinase (MMP)-9: a proximal biomarker for cardiac remodeling and a distal biomarker for inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Matrix metalloproteinases: drug targets for myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Metalloproteinases (MMPs) in hypertensive disorders: role, function, pharmacology, and potential strategies to mitigate pathophysiological changes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ahajournals.org [ahajournals.org]

- 21. Matrix Metalloproteinases and Arterial Hypertension: Role of Oxidative Stress and Nitric Oxide in Vascular Functional and Structural Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Matrix metalloproteinases in coronary artery disease and myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Matrix metalloproteinases in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]